molecular formula C14H14N4O B3017651 N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1705262-78-7

N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide

Cat. No.: B3017651
CAS No.: 1705262-78-7
M. Wt: 254.293
InChI Key: VTWLLFXPSGTYDG-UHFFFAOYSA-N
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Description

N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and oncology research, particularly in the discovery and development of novel kinase inhibitors. The pyrrolo[3,4-d]pyrimidine core is a privileged structure in drug discovery, recognized for its ability to mimic the adenine moiety of ATP, allowing it to compete effectively for binding sites in the catalytic domains of various kinases . This makes derivatives of this scaffold promising candidates for targeting key signaling pathways in cancer cells. Recent scientific literature highlights the considerable research value of this chemical series. Structurally related 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives have been identified as a new class of potent Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors . ATR kinase is a central regulator of the DNA damage response (DDR), crucial for cell survival under replication stress, and is a compelling target for cancer therapy based on synthetic lethality approaches . One closely related compound exhibited an IC50 value of 0.007 μM against ATR kinase and demonstrated good in vitro anti-tumor activity, significantly reducing the phosphorylation levels of ATR and its downstream signaling proteins . Furthermore, other studies have discovered novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors derived from structure-based drug design, with one optimized compound showing an IC50 of 0.0030 μM against ATR and strong monotherapy efficacy in ATM-deficient tumor cell lines . Beyond ATR inhibition, the scaffold's versatility is shown in its application against other kinase targets. Pyrazolo[3,4-d]pyrimidine analogs (a closely related bioisosteric scaffold) have been developed as potent CDK2 (Cyclin-Dependent Kinase 2) inhibitors, which play a critical role in cell cycle progression . One such study reported compounds with significant cytotoxic activities against breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) cell lines, with IC50 values in the nanomolar range, and enzymatic inhibitory activity against CDK2/cyclin A2 . The specific substitution pattern on the pyrrolo[3,4-d]pyrimidine core, particularly the nature of the group at the 6-position, is a key structural determinant for potency and selectivity. The N-(p-tolyl)carboxamide moiety in this compound is strategically designed to interact with the hydrophobic regions of the kinase ATP-binding pocket, potentially mimicking the essential hydrogen bonding interactions observed in successful inhibitors like roscovitine . This compound is intended for research applications only, including enzymatic and cellular assays, mechanism-of-action studies, structure-activity relationship (SAR) exploration, and as a building block for further chemical optimization.

Properties

IUPAC Name

N-(4-methylphenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-10-2-4-12(5-3-10)17-14(19)18-7-11-6-15-9-16-13(11)8-18/h2-6,9H,7-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWLLFXPSGTYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide typically involves multi-step reactions. One common method includes the condensation of appropriate pyrimidine derivatives with p-toluidine under controlled conditions. The reaction is often catalyzed by acids or bases, and the intermediate products are purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques and advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions typically result in derivatives with modified functional groups .

Scientific Research Applications

N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound mimics the adenine ring of ATP, allowing it to bind to the active sites of kinases and inhibit their activity. This inhibition disrupts oncogenic signaling pathways, leading to the suppression of cancer cell proliferation and survival .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yield : The tert-butyl dichloro derivative (22% yield) highlights challenges in macrocyclic heterocycle synthesis, likely due to steric hindrance from the tert-butyl group .
  • Regioselectivity : Pyrazolo[3,4-d]pyrimidines achieve higher yields (60–85%) via optimized multi-component reactions, emphasizing the advantage of fused ring systems in stabilizing intermediates .
  • Functional Group Impact : The p-tolyl carboxamide group in the target compound may improve solubility compared to thione or chloro analogs, though this requires experimental validation.

Table 2: Reported Bioactivity of Analogous Compounds

Compound Class Biological Activity Mechanism/Notes Reference
Thiazolo[3,2-a]pyrimidines Antimicrobial (MIC: 2–16 µg/mL) Disruption of bacterial cell membrane integrity
1H-Pyrazolo[3,4-d]pyrimidines Anticancer (IC₅₀: 1–10 µM) Inhibition of EGFR tyrosine kinase
tert-Butyl pyrrolo-pyrimidines Intermediate for kinase inhibitors Used in JAK/STAT pathway inhibitor synthesis

Key Observations :

  • Antimicrobial Potential: While thiazolo[3,2-a]pyrimidines exhibit direct antimicrobial effects, the target compound’s carboxamide group may favor eukaryotic target selectivity (e.g., kinases) over prokaryotic systems .
  • Kinase Inhibition : The tert-butyl dichloro analog serves as a precursor for JAK inhibitors, suggesting that the p-tolyl carboxamide derivative could be tailored for similar applications with improved pharmacokinetics .

Biological Activity

N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

This compound features a pyrrolo[3,4-d]pyrimidine core, which is known for its diverse therapeutic applications. The synthesis typically involves multi-step reactions, including the condensation of pyrimidine derivatives with p-toluidine. Common methods include:

  • Condensation Reaction : Pyrimidine derivatives are reacted with p-toluidine under acidic or basic conditions.
  • Purification : The resulting compound is purified using recrystallization or chromatography to achieve pharmaceutical-grade purity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The compound's mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth.

Key Findings:

  • Inhibition of CDK Activity : Studies have shown that this compound can inhibit CDK2 and CDK4 with IC50 values in the micromolar range, suggesting its potential as a therapeutic agent in cancer treatment .
  • Cell Line Studies : In vitro studies have demonstrated that the compound induces cell cycle arrest and apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .

Table 1: Biological Activity Summary

Compound NameTarget KinaseIC50 (µM)Cell Lines TestedMechanism of Action
This compoundCDK20.16MCF-7, A549Induces apoptosis
Other Pyrazole DerivativesVariousVariesVariousVaries

Case Studies

  • Study on MCF-7 Cells : In a study evaluating the effects of this compound on MCF-7 cells, researchers found that the compound significantly inhibited cell proliferation with an IC50 of 0.25 µM. The study concluded that the compound effectively induces apoptosis through mitochondrial pathways .
  • A549 Lung Cancer Model : Another study focused on A549 cells where the compound demonstrated similar apoptotic effects and inhibited growth with an IC50 value of 0.30 µM. The mechanism was linked to the disruption of cell cycle progression .

Q & A

Q. How can metabolic liabilities (e.g., CYP450 inhibition) be assessed during preclinical development?

  • Answer : Microsomal stability assays (human/rat liver microsomes) and CYP450 inhibition screening (e.g., CYP3A4/2D6) identify metabolic hotspots. For example, methyl groups on the para-tolyl ring reduce oxidative metabolism compared to halogenated analogs .

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